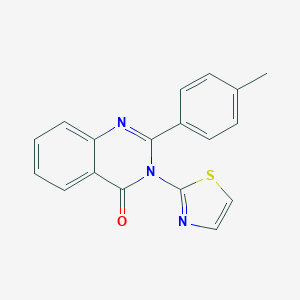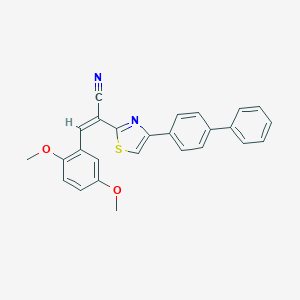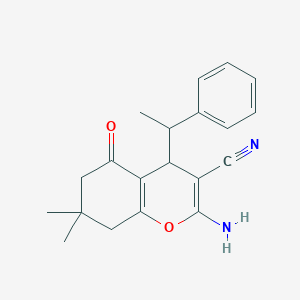
2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one
説明
2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one is a synthetic compound that belongs to the quinazoline family. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
科学的研究の応用
Antibacterial and Antitubercular Activity
Quinazolin-4-ones linked with 1,3-thiazole have demonstrated significant antibacterial action, especially against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Compounds synthesized from N-Methyl Anthranilic acid and various phenyl-1,3-thiazol-2-amines showed promising anti-tubercular activity, with some exhibiting better activity than standard drugs like Isoniazide (Nagaladinne, Hindustan, & Nayakanti, 2020).
H1-Antihistaminic Agents
Novel 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones have shown potential as H1-antihistaminic agents. These compounds protected animals from histamine-induced bronchospasm, with some showing comparable or better efficacy than chlorpheniramine maleate, a standard antihistamine, while exhibiting lower sedation effects (Alagarsamy & Parthiban, 2013).
Anticancer Activity
Quinazolin-4(3H)-ones, when substituted with thiadiazol, have been explored for their anticancer properties. In vitro studies on human cervical cancer cells (HeLa) showed significant activity for these compounds. Further in vivo studies on mice with Ehrlich's Ascites Carcinoma suggested their potential in cancer treatment (Joseph et al., 2010).
Analgesic and Anti-Inflammatory Properties
Some novel 3-(2-methylphenyl)-2-substituted amino-quinazolin-4(3H)-ones have been studied for their analgesic and anti-inflammatory properties. Certain compounds emerged as highly effective in these areas, showing potency and reduced ulcerogenic potential compared to standard drugs like diclofenac sodium (Alagarsamy, Solomon, & Murugesan, 2008).
Antimicrobial Activities
The synthesis of various quinazolin-4(3H)-one derivatives, including those with thiazolyl and thiadiazolyl groups, has led to compounds with significant antimicrobial activities against both gram-positive and gram-negative bacteria. This suggests their potential as new scaffolds for developing antimicrobial agents (Alagarsamy et al., 2016).
特性
IUPAC Name |
2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c1-12-6-8-13(9-7-12)16-20-15-5-3-2-4-14(15)17(22)21(16)18-19-10-11-23-18/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOCYFHKXGXVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[4-(Benzyloxy)-3-methoxyphenyl]-2-(4-cyclopropyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B378773.png)

![3-[4-(Benzyloxy)-3-methoxyphenyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378776.png)
![2-Amino-4-(4-hydroxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B378779.png)
![2-(4-tert-butylphenyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378780.png)
![Propyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate](/img/structure/B378781.png)
![(2E,4E)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B378783.png)
![(2E)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(2-fluorophenyl)prop-2-en-1-one](/img/structure/B378785.png)
![2-(4-fluorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378786.png)
![5-(4-bromophenyl)-2-(4-fluorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378789.png)
![4-(4-Bromophenyl)-2-[(6-{[4-(4-bromophenyl)-3-carboxy-2-thienyl]amino}-6-oxohexanoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B378792.png)
![2-[[6-[(3-Carboxy-4,5,6,7-tetrahydrobenzothiophen-2-yl)amino]-6-oxo-hexanoyl]amino]-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid](/img/structure/B378793.png)
![2-(2-fluorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378794.png)